2-(Bromomethyl)nicotinonitrile

Description

BenchChem offers high-quality 2-(Bromomethyl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-4-7-6(5-9)2-1-3-10-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFBCKWHXALVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697152 | |

| Record name | 2-(Bromomethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116986-12-0 | |

| Record name | 2-(Bromomethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Bromomethyl)nicotinonitrile

This guide offers a comprehensive exploration of 2-(Bromomethyl)nicotinonitrile, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, validated synthesis protocols, characteristic reactivity, and spectroscopic signature. The objective is to provide not just data, but a field-proven perspective on why this molecule behaves as it does and how its properties can be leveraged for advanced chemical synthesis.

Nomenclature, Isomerism, and Structural Identity

2-(Bromomethyl)nicotinonitrile is a disubstituted pyridine derivative. The name "nicotinonitrile" establishes the parent structure as a pyridine ring with a nitrile (-C≡N) group at the 3-position. The "2-(Bromomethyl)" prefix indicates a -CH₂Br group at the 2-position.

It is crucial to distinguish this compound from its common isomers, as nomenclature can vary between suppliers.

-

2-(Bromomethyl)nicotinonitrile (Target Compound): Bromomethyl at C2, Cyano at C3.

-

6-(Bromomethyl)nicotinonitrile: Bromomethyl at C6, Cyano at C3.

-

2-(Bromomethyl)-5-cyanopyridine: Bromomethyl at C2, Cyano at C5. Often used as a synonym for the 6-bromomethyl isomer.[6]

This guide will focus exclusively on the C2-bromomethyl, C3-cyano isomer (CAS 116986-12-0).

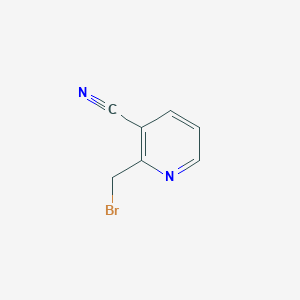

Caption: Molecular structure of 2-(Bromomethyl)nicotinonitrile.

Core Physicochemical Properties

The physical and chemical data for 2-(Bromomethyl)nicotinonitrile are summarized below. These properties are essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 116986-12-0 | [1][2][3] |

| Molecular Formula | C₇H₅BrN₂ | [1][3] |

| Molecular Weight | 197.03 g/mol | [1][3] |

| Appearance | Solid (Beige or off-white) | [11] |

| Storage Conditions | Inert atmosphere, 2-8°C, protect from light | [3][6] |

| SMILES Code | N#CC1=C(CBr)N=CC=C1 | [3] |

| InChI Key | QWCGOMIAXFNYIV-UHFFFAOYSA-N | [11] |

Synthesis and Purification

The most direct and industrially scalable synthesis of 2-(Bromomethyl)nicotinonitrile involves the free-radical bromination of its precursor, 2-methylnicotinonitrile.

Causality of the Synthetic Route: The C-H bonds of the methyl group at the 2-position are analogous to benzylic C-H bonds. They are significantly weaker than aromatic C-H bonds due to the resonance stabilization of the resulting radical intermediate by the pyridine ring. This energetic favorability allows for selective bromination at the methyl position using a radical initiator and a bromine source like N-Bromosuccinimide (NBS).[12][13][14] AIBN (2,2'-Azobis(isobutyronitrile)) is a common choice for a thermal radical initiator, as it decomposes at a predictable rate to generate radicals that propagate the chain reaction.[10]

Caption: General workflow for the synthesis of 2-(Bromomethyl)nicotinonitrile.

Detailed Experimental Protocol:

-

Reactor Setup: A dry, three-neck round-bottom flask is charged with 2-methylnicotinonitrile (1.0 eq). The flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Reagent Addition: Anhydrous carbon tetrachloride (or another suitable non-participating solvent like 1,2-dichloroethane) is added to dissolve the starting material. N-Bromosuccinimide (NBS, 1.1-1.2 eq) and a catalytic amount of AIBN (0.05-0.1 eq) are then added.[10]

-

Reaction Execution: The reaction mixture is purged with nitrogen and heated to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction is monitored by TLC or GC-MS for the consumption of the starting material (typically 4-8 hours).

-

Workup and Quenching: Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, water, and finally, brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-(Bromomethyl)nicotinonitrile.

-

Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Spectroscopic Characterization: The Molecular Fingerprint

Accurate characterization is the cornerstone of trustworthy research. The following data, based on analogous structures and spectral prediction, provides a benchmark for validating the synthesis of 2-(Bromomethyl)nicotinonitrile.[15][16]

| Technique | Expected Observations |

| ¹H NMR | ~4.8 ppm (s, 2H): Singlet for the two equivalent protons of the -CH₂Br group. The chemical shift is downfield due to the deshielding effect of the adjacent bromine atom and the pyridine ring.[17] ~7.5-8.8 ppm (m, 3H): Three distinct signals in the aromatic region corresponding to the protons at C4, C5, and C6 of the pyridine ring. The exact shifts and coupling patterns depend on the complex electronic effects of the nitrogen, cyano, and bromomethyl groups. |

| ¹³C NMR | ~30-35 ppm: Signal for the -CH₂Br carbon. ~115-118 ppm: Signal for the nitrile carbon (-C≡N). ~120-160 ppm: Five distinct signals for the carbons of the pyridine ring. The C2 carbon bearing the bromomethyl group will be significantly affected. |

| IR Spectroscopy | ~2220-2240 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretching vibration.[18] ~1550-1600 cm⁻¹: Absorptions corresponding to the C=C and C=N stretching vibrations within the pyridine ring. ~650-700 cm⁻¹: Absorption for the C-Br stretching vibration.[17] |

| Mass Spec (EI) | m/z ~196/198: The molecular ion peak (M⁺) will appear as a pair of peaks with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[19] m/z ~117: A major fragment corresponding to the loss of the bromine radical (•Br) from the molecular ion, resulting in the [M-Br]⁺ cation.[19] |

Chemical Reactivity and Synthetic Utility

The primary driver of 2-(Bromomethyl)nicotinonitrile's utility is the high reactivity of the bromomethyl group. This group functions as a potent electrophile, readily participating in bimolecular nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.[17][20][21] The bromine atom is an excellent leaving group, and the carbon is activated by the adjacent electron-withdrawing pyridine ring.

This reactivity allows for the facile introduction of oxygen, nitrogen, sulfur, and carbon-based functionalities at the 2-position, making it an invaluable scaffold for building molecular complexity.

Caption: Reactivity profile of 2-(Bromomethyl)nicotinonitrile with common nucleophiles.

Applications in Drug Discovery and Development

The nicotinonitrile scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[22][23] Its derivatives have shown a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.

2-(Bromomethyl)nicotinonitrile serves as a key starting material for elaborating this privileged core. By using the Sₙ2 reactivity described above, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. For example, reaction with various amines can lead to the synthesis of ligands for kinases or other protein targets where a substituted aminomethyl-pyridine moiety is required for binding.[24] The nitrile group itself can act as a hydrogen bond acceptor or be further transformed into other functional groups like amides or tetrazoles.[25]

Safety and Handling

As with all reactive brominated compounds, proper safety protocols are mandatory.

-

Hazards: 2-(Bromomethyl)nicotinonitrile is expected to be harmful if swallowed, a skin irritant, and a serious eye irritant. It is a lachrymator.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C) away from moisture and incompatible materials such as strong bases and oxidizing agents.[3][26]

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

Du, P., Zhao, J., Liu, S., & Yue, Z. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]

-

MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

-

eChemHub. (n.d.). FINE CHEMICALS Solutions - Page 3729 of 4579. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599. Retrieved from [Link]

-

Organic Chemistry. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

-

SciSpace. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]

-

ResearchGate. (2013, March 21). 2-bromomethyl pyridine into 2-pyridine methanol. Retrieved from [Link]

-

Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

-

ResearchGate. (2023, January 1). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

-

YouTube. (2018, March 16). Radical bromination. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, December 11). Products of radical bromination and mechanism. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001934). Retrieved from [Link]

-

Seven Chongqing Chemdad Co. (n.d.). 2-BROMO-NICOTINONITRILE. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)pyridine | C6H6BrN | CID 564209. Retrieved from [Link]

-

YouTube. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). Retrieved from [Link]

- Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.

-

The Chemical Educator. (2005). Free Radical Bromination of 2-Methylbutane and Analysis by 1H NMR Spectroscopy. Retrieved from [Link]

-

NIST WebBook. (n.d.). Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. Retrieved from [Link]

-

RSC Publishing. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]

-

PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

PubMed. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

Sources

- 1. 2-(BroMoMethyl)nicotinonitrile | 116986-12-0 [chemicalbook.com]

- 2. CAS Number List_1_Page765_Chemicalbook [chemicalbook.com]

- 3. 116986-12-0|2-(Bromomethyl)nicotinonitrile|BLD Pharm [bldpharm.com]

- 4. echemhub.com [echemhub.com]

- 5. Cyano-, Nitrile- | CymitQuimica [cymitquimica.com]

- 6. 158626-15-4|6-(Bromomethyl)nicotinonitrile|BLD Pharm [bldpharm.com]

- 7. Buy Online CAS Number 158626-15-4 - TRC - 6-(Bromomethyl)nicotinonitrile | LGC Standards [lgcstandards.com]

- 8. 158626-15-4 | 6-Bromomethyl-nicotinonitrile - Moldb [moldb.com]

- 9. 158626-15-4 | 2-(Bromomethyl)-5-cyanopyridine | Bromides | Ambeed.com [ambeed.com]

- 10. 6-Bromomethyl-nicotinonitrile | 158626-15-4 [m.chemicalbook.com]

- 11. 6-Bromomethyl-nicotinonitrile | 158626-15-4 [sigmaaldrich.com]

- 12. byjus.com [byjus.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. 2-Bromo-4,6-dimethyl-nicotinonitrile(610279-99-7) 1H NMR spectrum [chemicalbook.com]

- 17. 2-(Bromomethyl)pyridine hydrochloride (421552-94-5) for sale [vulcanchem.com]

- 18. Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl- [webbook.nist.gov]

- 19. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. chemimpex.com [chemimpex.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. 2-BROMO-NICOTINONITRILE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

2-(Bromomethyl)nicotinonitrile CAS number 116986-12-0

An In-depth Technical Guide to 2-(Bromomethyl)nicotinonitrile (CAS 116986-12-0) for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-(Bromomethyl)nicotinonitrile, a pivotal reagent for professionals in pharmaceutical research and drug development. We will delve into its synthesis, reactivity, characterization, and safe handling, moving beyond mere procedural steps to explain the underlying chemical principles and strategic considerations that inform its use in the laboratory.

Strategic Importance and Physicochemical Profile

2-(Bromomethyl)nicotinonitrile (CAS No. 116986-12-0) is a bifunctional heterocyclic building block of significant interest in medicinal chemistry.[1][2] Its structure uniquely combines the nucleophilic and hydrogen-bonding properties of a pyridine ring with two distinct reactive sites: an electrophilic bromomethyl group and a versatile nitrile moiety. This duality allows for sequential and diverse chemical modifications, making it an ideal scaffold for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.[][4]

Key Physicochemical Data

For ease of reference, the fundamental properties of 2-(Bromomethyl)nicotinonitrile are summarized below.

| Property | Value | Source(s) |

| CAS Number | 116986-12-0 | [2] |

| Molecular Formula | C₇H₅BrN₂ | [2] |

| Molecular Weight | 197.03 g/mol | [2] |

| IUPAC Name | 2-(bromomethyl)pyridine-3-carbonitrile | [5] |

| Appearance | Typically a solid (e.g., beige solid) | [6] |

| Storage Conditions | Inert atmosphere, refrigerated (2-8°C) | [2] |

| SMILES | N#CC1=C(CBr)N=CC=C1 | [2] |

| InChI Key | QWCGOMIAXFNYIV-UHFFFAOYSA-N | [6] |

Synthesis Pathway: Selective Radical Bromination

The most direct and widely employed strategy for synthesizing 2-(Bromomethyl)nicotinonitrile is through the free-radical bromination of its precursor, 2-methylnicotinonitrile. This approach is favored due to the enhanced reactivity of the methyl group at the C2 position of the pyridine ring, which behaves analogously to a benzylic position, readily stabilizing a radical intermediate.

The causality behind this choice rests on the high selectivity of bromine radicals.[7] Compared to chlorination, bromination is a less exothermic and more selective process, favoring the formation of the most stable radical intermediate.[7] The pyridine ring activates the adjacent methyl group, ensuring that bromination occurs preferentially at this site over any potential aromatic C-H bonds.

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of 2-(Bromomethyl)nicotinonitrile.

Experimental Protocol: Synthesis

This protocol is a robust, self-validating system adapted from established procedures for benzylic-type brominations.[8]

-

Reactor Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 2-methylnicotinonitrile (1.0 equiv). Dissolve it in a dry, inert solvent such as 1,2-dichloroethane (DCE) or carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0-1.1 equiv) to the solution. NBS is chosen as the bromine source because it maintains a low, steady concentration of Br₂, minimizing side reactions.

-

Initiation: Add a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN, ~0.1 equiv). The choice of AIBN is critical; it decomposes thermally to produce radicals at a predictable rate, allowing for controlled initiation of the chain reaction.[8]

-

Reaction Conditions: Heat the mixture to reflux (typically around 80-85°C for DCE) and stir vigorously for 12-16 hours.[8] Alternatively, the reaction can be initiated photochemically using a UV lamp at a lower temperature. Progress should be monitored by TLC or GC-MS, observing the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-(Bromomethyl)nicotinonitrile.

Structural Validation and Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic methods should be employed to validate the identity and purity of the synthesized compound.

Protocol: Spectroscopic Analysis

-

¹H NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic signals:

-

A singlet for the bromomethyl protons (-CH₂Br) typically in the range of δ 4.5-4.8 ppm.

-

Aromatic protons on the pyridine ring, with chemical shifts and coupling patterns consistent with a 2,3-disubstituted pyridine system.[9]

-

-

¹³C NMR Spectroscopy: The spectrum should reveal the correct number of carbon signals, including:

-

A signal for the bromomethyl carbon (-CH₂Br) around δ 30-35 ppm.

-

A signal for the nitrile carbon (-C≡N) near δ 115-120 ppm.

-

Signals for the aromatic carbons of the pyridine ring.[9]

-

-

FT-IR Spectroscopy: Acquire a spectrum of the solid or a thin film. Look for key vibrational frequencies:

-

A sharp, medium-intensity peak around 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

-

C-Br stretching vibrations typically found in the fingerprint region (below 700 cm⁻¹).

-

-

Mass Spectrometry (MS): Use a soft ionization technique like Electrospray Ionization (ESI). The mass spectrum should show the molecular ion peak [M+H]⁺ and a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-(Bromomethyl)nicotinonitrile stems from its two orthogonal reactive sites. The bromomethyl group serves as a potent electrophile, while the nitrile group can be transformed into a variety of other functionalities.

Reactivity Pathways Diagram

Caption: Key reaction pathways for 2-(Bromomethyl)nicotinonitrile.

-

As an Electrophile: The compound is an excellent substrate for Sₙ2 reactions. This is the primary pathway exploited in drug discovery to connect the nicotinonitrile pharmacophore to other molecular fragments. It readily reacts with a wide range of nucleophiles, including alcohols, phenols, amines, and thiols, to form ethers, secondary/tertiary amines, and thioethers, respectively.[10] This allows for the systematic exploration of chemical space around a core scaffold.[11]

-

Nitrile Group Transformations: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding nicotinamide or nicotinic acid derivatives.[12] Furthermore, it can be reduced to an aminomethyl group using powerful reducing agents like lithium aluminum hydride (LiAlH₄), providing a route to diamine structures.

Safety, Handling, and Storage

Given its reactive nature, proper handling of 2-(Bromomethyl)nicotinonitrile is essential for laboratory safety. The following guidelines are based on data from analogous hazardous materials.[6][13]

Hazard and Precaution Summary

| Category | Information | Source(s) |

| GHS Hazards | Harmful if swallowed, causes skin irritation/burns, causes serious eye damage, may cause respiratory irritation. | [6][13][14][15] |

| Signal Word | Danger / Warning | [6][13] |

| Hazard Codes | H302, H312, H314, H315, H319, H332, H335 | [6][15] |

| Precautionary Codes | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 | [13][14][15] |

Protocol: Safe Handling and Storage

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[16]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with side shields.[13]

-

Dispensing: When weighing and dispensing the solid, use techniques that minimize dust generation.[16]

-

Spill Management: In case of a spill, cordon off the area. For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for chemical waste disposal.[16] Do not add water.

-

Waste Disposal: Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for hazardous chemical waste.[13]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a designated, refrigerated (2-8°C), and well-ventilated area away from incompatible materials like strong oxidizing agents and moisture.[2] The rationale for these conditions is to prevent degradation via hydrolysis of the bromomethyl group and to maintain overall chemical stability.

Conclusion

2-(Bromomethyl)nicotinonitrile is a high-value, versatile building block for chemical synthesis, particularly within the domain of drug discovery. Its predictable reactivity, governed by the principles of radical chemistry and nucleophilic substitution, allows for its strategic incorporation into complex molecules. By understanding the causality behind its synthesis and handling protocols, researchers can safely and effectively leverage this reagent to accelerate the development of novel chemical entities.

References

-

Duan, X., Sun, R., Tang, J., Li, S., Yang, X., & Yuan, M. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry, 87(12), 7975–7988. [Link]

-

ACS Publications. (2022). Supporting Information for Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. [Link]

-

American Chemical Society. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. ACS Publications. [Link]

- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

-

eChemHub. (n.d.). FINE CHEMICALS Solutions. [Link]

-

Organic Syntheses. (n.d.). Nicotinonitrile. [Link]

-

Organic Syntheses. (1957). 2-CHLORONICOTINONITRILE. Org. Synth., 37, 12. [Link]

-

Chemical-Suppliers. (n.d.). Product Search. [Link]

-

Chemistry of Heterocyclic Compounds. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. [Link]

-

Chemsrc. (n.d.). 6-chloro-2-methylnicotinonitrile. [Link]

-

Figshare. (n.d.). Supporting Information for Synthesis of novel 2-amino-4,6-diaryl nicotinonitrile derivatives. [Link]

-

Chemical Suppliers. (n.d.). Product Search. [Link]

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. [Link]

-

El-Sayed, N. N. E., et al. (2017). Synthesis, molecular modeling studies and bronchodilation properties of nicotinonitrile containing-compounds. European Journal of Medicinal Chemistry, 138, 1126-1138. [Link]

-

ResearchGate. (n.d.). General synthetic route of nicotinonitrile compounds. [Link]

-

Organic Chemistry Explained! (2018, March 16). Radical bromination [Video]. YouTube. [Link]

-

Catalyst University. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice) [Video]. YouTube. [Link]

-

Breton, G. W. (2005). Free Radical Bromination of 2-Methylbutane and Analysis by 1H NMR Spectroscopy. The Chemical Educator, 10(4), 298-299. [Link]

-

Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)benzonitrile. [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental). [Link]

-

Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 117054. [Link]

-

Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17936–17967. [Link]

Sources

- 1. echemhub.com [echemhub.com]

- 2. 116986-12-0|2-(Bromomethyl)nicotinonitrile|BLD Pharm [bldpharm.com]

- 4. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-chloro-2-methylnicotinonitrile | CAS#:66909-36-2 | Chemsrc [chemsrc.com]

- 6. 6-Bromomethyl-nicotinonitrile | 158626-15-4 [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 158626-15-4 | 2-(Bromomethyl)-5-cyanopyridine | Bromides | Ambeed.com [ambeed.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-(溴甲基)苯甲腈 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. echemi.com [echemi.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

reactivity profile of 2-(Bromomethyl)nicotinonitrile

An In-Depth Technical Guide to the Reactivity Profile of 2-(Bromomethyl)nicotinonitrile

Abstract

2-(Bromomethyl)nicotinonitrile, also known as 3-cyano-2-(bromomethyl)pyridine, is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring activated by an electron-withdrawing nitrile group and a highly reactive bromomethyl substituent. This unique combination of functional groups renders it a versatile electrophilic building block for the construction of complex molecular architectures, particularly for the synthesis of novel heterocyclic scaffolds with potential therapeutic applications. This guide provides a comprehensive overview of the , focusing on its primary reaction pathways, detailed experimental protocols, and applications in drug discovery.

Introduction: The Molecular Architecture and Strategic Importance

At its core, the reactivity of 2-(Bromomethyl)nicotinonitrile is dictated by two key features:

-

The Electrophilic Benzylic Carbon: The carbon atom of the bromomethyl group is analogous to a benzylic carbon. It is highly activated towards nucleophilic attack due to the adjacent electron-withdrawing pyridine ring and the presence of a good leaving group, the bromide ion.

-

The Pyridine Scaffold: The pyridine ring, substituted with a nitrile group, is a common motif in numerous approved drugs. The nitrogen atom and the cyano group influence the electronic properties of the molecule and provide additional sites for molecular recognition and interaction with biological targets.

This guide will delve into the principal reaction class for this molecule—nucleophilic substitution—and explore its application in constructing more complex structures through subsequent cyclization reactions. We will also detail its synthesis, providing a holistic view for researchers aiming to leverage this potent intermediate.

The Primary Mode of Reactivity: Bimolecular Nucleophilic Substitution (SN2)

The most prominent reaction pathway for 2-(Bromomethyl)nicotinonitrile is the bimolecular nucleophilic substitution (SN2) reaction.[1] The reaction proceeds via a concerted, single-step mechanism where an incoming nucleophile attacks the electrophilic methylene carbon from the backside, leading to the displacement of the bromide ion.[2][3]

The electron-deficient nature of the carbon atom attached to the bromine makes it highly susceptible to attack by a wide range of nucleophiles.[1] This versatility allows for the introduction of diverse functionalities, making it a cornerstone for building molecular libraries.

Mechanism of SN2 Reaction

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (bromide).[3] This concerted process involves the simultaneous formation of the new carbon-nucleophile bond and the cleavage of the carbon-bromine bond, passing through a single transition state.[4]

Caption: General mechanism of the SN2 reaction on 2-(Bromomethyl)nicotinonitrile.

Scope of Nucleophiles and Reaction Conditions

A wide array of nucleophiles can be employed, leading to a diverse set of derivatives. The choice of solvent and base is critical for achieving high yields and minimizing side reactions. Anhydrous polar aprotic solvents like DMF and DMSO are commonly used to dissolve the reactants and facilitate the reaction.[5]

| Nucleophile Type | Example Nucleophile | Base (if needed) | Typical Solvent | Product Class |

| O-Nucleophiles | Phenols, Alcohols | K₂CO₃, NaH | DMF, THF | Ethers |

| N-Nucleophiles | Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, Et₃N | DMF, DMSO | Substituted Amines |

| Sodium Azide (NaN₃) | - | DMF | Azides | |

| Heterocycles (e.g., Imidazole) | NaH | DMF | N-alkylated Heterocycles | |

| S-Nucleophiles | Thiols | NaOEt, K₂CO₃ | Ethanol, DMF | Thioethers (Sulfides) |

| C-Nucleophiles | Diethyl Malonate | NaOEt | Ethanol | Malonic Esters |

Representative Experimental Protocol: Synthesis of 2-((Alkylamino)methyl)nicotinonitrile

This protocol details a typical SN2 reaction with an amine nucleophile.

Materials:

-

2-(Bromomethyl)nicotinonitrile (1.0 eq)

-

Desired primary or secondary amine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(Bromomethyl)nicotinonitrile and anhydrous DMF to achieve a concentration of approximately 0.2 M.

-

Add the amine (1.2 eq) to the solution, followed by the addition of potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-((alkylamino)methyl)nicotinonitrile.

Caption: Workflow for a typical SN2 reaction.

Advanced Applications: Intramolecular Cyclization Reactions

Beyond simple substitution, 2-(Bromomethyl)nicotinonitrile is a superb precursor for constructing fused heterocyclic ring systems. This is typically achieved through a two-step, one-pot sequence: an initial SN2 reaction to introduce a nucleophilic moiety, followed by an intramolecular cyclization onto the pyridine ring or the nitrile group. These cyclization reactions are powerful tools for generating novel scaffolds for drug discovery.[6]

Example Pathway: Synthesis of Imidazo[1,5-a]pyridine Derivatives

A common strategy involves reacting 2-(Bromomethyl)nicotinonitrile with an amine, followed by cyclization. The intermediate contains a nucleophilic nitrogen that can attack the electrophilic carbon of the nitrile group, often promoted by acid or metal catalysis, to form a five-membered imidazole ring fused to the parent pyridine.

Caption: General pathway for synthesis of fused heterocycles.

Synthesis of 2-(Bromomethyl)nicotinonitrile

The standard laboratory synthesis of 2-(Bromomethyl)nicotinonitrile involves the radical bromination of its precursor, 2-methylnicotinonitrile.[7] This reaction typically uses N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN).[7]

Protocol for Synthesis via Radical Bromination

Materials:

-

6-Methylnicotinonitrile (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.01 eq)

-

2,2'-Azobis(isobutyronitrile) (AIBN) (0.1 eq)

-

1,2-Dichloroethane or Carbon Tetrachloride (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylnicotinonitrile (1.0 eq) in 1,2-dichloroethane.[7]

-

Add N-bromosuccinimide (1.01 eq) and AIBN (0.1 eq) to the solution.[7]

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for several hours (e.g., 14 hours).[7]

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

After completion, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield pure 2-(Bromomethyl)nicotinonitrile.

Conclusion: A Versatile Tool for Chemical Innovation

2-(Bromomethyl)nicotinonitrile has established itself as a valuable and highly reactive intermediate in synthetic chemistry. Its reactivity is dominated by the SN2 pathway, providing a reliable and straightforward method for introducing a cyanopyridine-methyl moiety into a wide range of molecules. This reactivity, coupled with its utility in constructing complex fused heterocyclic systems, ensures its continued importance for professionals in drug development and materials science. The protocols and data presented in this guide demonstrate the utility of this compound for generating novel molecular scaffolds relevant to pharmaceutical research.

References

- Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.

- Nucleophilic Substitution Reactions.

- Chem-Impex. 2-Amino-5-bromo-nicotinonitrile.

- Lookchem. Cas 158626-15-4,6-Bromomethyl-nicotinonitrile.

- Ambeed.com. 158626-15-4 | 2-(Bromomethyl)-5-cyanopyridine.

- Nicotinonitrile - Organic Syntheses Procedure.

- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.

- Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction.

- Master Organic Chemistry. The SN2 Reaction Mechanism.

- Benchchem. Application Notes: Synthesis of Substituted Nitriles Using 2-Bromobutanenitrile.

- Basicmedical Key.

- TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS.

- Appretech Scientific Limited. 2-(bromomethyl)nicotinonitrile.

- Seven Chongqing Chemdad Co. 2-BROMO-NICOTINONITRILE.

- Sigma-Aldrich. 6-Bromomethyl-nicotinonitrile | 158626-15-4.

- Benchchem. chemical reactivity profile of 2- Bromobutanenitrile.

- Google Patents.

- NIH.

- NIH. Bromoacetonitrile | C2H2BrN | CID 11534 - PubChem.

- Chemistry LibreTexts. II. Reaction Mechanisms.

- PubMed. Efficient synthesis of 2-(trifluoromethyl)

- MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- PubMed Central. An improved solvent-free synthesis of flunixin and 2-(arylamino)

- ResearchGate. 2-bromomethyl pyridine into 2-pyridine methanol.

- Chemistry LibreTexts. 8.5: Mechanisms of Nucleophilic Substitution Reactions.

- Google Patents.

- BLD Pharm. 158626-15-4|6-(Bromomethyl)nicotinonitrile.

- ECHEMI.

- ChemicalBook. 6-Bromomethyl-nicotinonitrile | 158626-15-4.

Sources

- 1. benchchem.com [benchchem.com]

- 2. gacariyalur.ac.in [gacariyalur.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 158626-15-4 | 2-(Bromomethyl)-5-cyanopyridine | Bromides | Ambeed.com [ambeed.com]

An In-Depth Technical Guide to the Molecular Structure of 2-(Bromomethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, properties, and reactivity of 2-(bromomethyl)nicotinonitrile, a versatile building block in medicinal chemistry and organic synthesis. By synthesizing theoretical knowledge with practical insights, this document aims to equip researchers with the foundational understanding necessary for the effective utilization of this compound in drug discovery and development.

Introduction: The Significance of the Nicotinonitrile Scaffold

The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in medicinal chemistry, appearing in a number of approved pharmaceuticals. Its derivatives are known to exhibit a wide range of biological activities, attributable to the electronic properties of the pyridine ring and the versatile chemistry of the nitrile group. The introduction of a bromomethyl group at the 2-position of the nicotinonitrile core, as in 2-(bromomethyl)nicotinonitrile, provides a highly reactive electrophilic center, making it an invaluable intermediate for the synthesis of a diverse array of more complex molecules. This guide will delve into the nuanced structural features of 2-(bromomethyl)nicotinonitrile that underpin its chemical behavior and utility.

Molecular Structure and Properties

The molecular structure of 2-(bromomethyl)nicotinonitrile is characterized by a pyridine ring substituted with a bromomethyl group at the 2-position and a cyano group at the 3-position.

| Property | Value |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.04 g/mol |

| CAS Number | 116986-12-0 |

| Appearance | Off-white to yellow solid |

Bond Lengths and Angles: A Theoretical Perspective

In the absence of a publicly available crystal structure for 2-(bromomethyl)nicotinonitrile, we can infer its key structural parameters from related, structurally characterized molecules. The crystal structure of 2,6-bis(bromomethyl)pyridine provides a valuable reference for the geometry of the bromomethyl group attached to a pyridine ring[1].

Based on this and other structural data for pyridine derivatives, the following are predicted bond lengths and angles for 2-(bromomethyl)nicotinonitrile:

| Bond/Angle | Predicted Value | Justification |

| C-Br bond length | ~1.94 Å | Typical for a primary alkyl bromide. |

| C-C (ring) bond lengths | ~1.38 - 1.39 Å | Characteristic of an aromatic pyridine ring. |

| C-C (exocyclic) bond length | ~1.51 Å | Standard for a C(sp²)-C(sp³) single bond. |

| C≡N bond length | ~1.15 Å | Typical for a nitrile group. |

| C-C-Br bond angle | ~111° | Tetrahedral geometry around the sp³ hybridized carbon. |

| C(ring)-C(exocyclic)-H bond angle | ~109.5° | Tetrahedral geometry around the sp³ hybridized carbon. |

The pyridine ring is expected to be planar, with the nitrogen atom introducing a slight asymmetry in the ring's bond lengths and angles compared to benzene. The bromomethyl group will have rotational freedom around the C(ring)-C(exocyclic) bond.

Figure 2: Synthetic pathway to 2-(bromomethyl)nicotinonitrile.

Experimental Protocol: Synthesis of 2-(Bromomethyl)nicotinonitrile

-

To a solution of 2-methylnicotinonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-bromosuccinimide (1.1 eq).

-

Add a catalytic amount of a radical initiator, such as AIBN (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(bromomethyl)nicotinonitrile.

Reactivity: A Versatile Electrophile

The primary mode of reactivity for 2-(bromomethyl)nicotinonitrile is as an electrophile in nucleophilic substitution reactions. The bromomethyl group is analogous to a benzylic bromide, and the C-Br bond is readily cleaved upon attack by a wide range of nucleophiles.

Figure 3: General nucleophilic substitution reaction of 2-(bromomethyl)nicotinonitrile.

This reactivity makes 2-(bromomethyl)nicotinonitrile a valuable precursor for introducing the 2-(methyl)nicotinonitrile moiety into larger molecules. Common nucleophiles that can be employed include:

-

Amines (primary and secondary): To form 2-(aminomethyl)nicotinonitrile derivatives.

-

Alcohols and Phenols: To form ether linkages.

-

Thiols: To form thioethers.

-

Carboxylates: To form esters.

-

Cyanide: To introduce an additional nitrile group.

-

Azide: To form 2-(azidomethyl)nicotinonitrile, a precursor to amines via reduction.

Experimental Protocol: Representative Nucleophilic Substitution with a Phenol

-

To a solution of a substituted phenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

-

Add a solution of 2-(bromomethyl)nicotinonitrile (1.1 eq) in the same solvent dropwise.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The utility of 2-(bromomethyl)nicotinonitrile as a synthetic intermediate is underscored by the importance of the nicotinonitrile scaffold in a variety of therapeutic areas. The ability to readily introduce diverse functionalities at the 2-methyl position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Derivatives of 2-(bromomethyl)nicotinonitrile have been explored as potential:

-

Kinase inhibitors: The pyridine ring can act as a hinge-binding motif in the ATP-binding site of kinases.

-

Enzyme inhibitors: The nitrile group can act as a hydrogen bond acceptor or a warhead for covalent inhibition.

-

GPCR modulators: The substituted pyridine core is a common feature in ligands for G-protein coupled receptors.

Safety and Handling

2-(Bromomethyl)nicotinonitrile is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2-(Bromomethyl)nicotinonitrile is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its molecular structure, characterized by a reactive bromomethyl group on an electron-deficient nicotinonitrile scaffold, allows for a wide range of chemical transformations, primarily through nucleophilic substitution reactions. A thorough understanding of its structural properties, spectroscopic characteristics, and reactivity is crucial for its effective application in the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational framework for researchers to leverage the unique chemical attributes of 2-(bromomethyl)nicotinonitrile in their scientific endeavors.

References

-

PubChem. 2-(Bromomethyl)nicotinonitrile. [Link]

-

Cuzan, O., et al. (2014). 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o62. [Link]

Sources

Navigating the Reactivity of 2-(Bromomethyl)nicotinonitrile: A Guide to Stability and Storage

Introduction: The Dual Nature of a Versatile Reagent

2-(Bromomethyl)nicotinonitrile is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a reactive bromomethyl group and a cyano group, makes it a valuable building block for synthesizing a diverse range of complex nitrogen-containing heterocyclic compounds. The cyano group can be transformed into various functionalities, while the bromomethyl group serves as a potent electrophile for introducing the nicotinonitrile moiety onto nucleophilic substrates.

However, the very feature that makes this compound a powerful synthetic tool—the highly reactive bromomethyl group—is also the source of its inherent instability. Understanding the principles governing its stability is not merely a matter of procedural compliance but a critical prerequisite for ensuring the integrity of experimental outcomes, the reproducibility of synthetic protocols, and the safety of laboratory personnel. This guide provides an in-depth analysis of the chemical stability of 2-(Bromomethyl)nicotinonitrile, outlines field-proven storage and handling protocols, and offers a framework for assessing its stability within your own research context.

Section 1: The Chemical Rationale for Instability

The stability of 2-(Bromomethyl)nicotinonitrile is fundamentally dictated by the reactivity of the C-Br bond in the bromomethyl group. This group is analogous to a benzyl bromide, rendering the methylene carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the primary driver of its degradation. Several key factors can initiate or accelerate this process.

Susceptibility to Solvolysis

Solvolysis, a reaction where the solvent acts as the nucleophile, is a principal degradation pathway for this compound[1][2]. The polarity of the solvent and its nucleophilicity play crucial roles.

-

Hydrolysis: In the presence of water, 2-(Bromomethyl)nicotinonitrile will undergo hydrolysis to form 2-(hydroxymethyl)nicotinonitrile and hydrobromic acid. This is often the most common degradation pathway, as atmospheric moisture can be sufficient to initiate the reaction. The buildup of hydrobromic acid can, in turn, catalyze further degradation.

-

Alcoholysis: If stored in or contaminated with alcohol solvents (e.g., methanol, ethanol), the compound will undergo alcoholysis to form the corresponding ether[1].

The general mechanism for solvolysis can proceed via an SN1 or SN2 pathway, both of which are facilitated by the stable nature of the benzylic-like carbocation intermediate or transition state[3][4][5].

Caption: Primary solvolysis degradation pathways.

Incompatibility with Nucleophiles and Bases

The electrophilic nature of the bromomethyl group makes it highly reactive towards a wide range of nucleophiles.

-

Amines, Alcohols, and Bases: These substances, often used in synthetic chemistry, can readily displace the bromide, leading to the rapid consumption of the starting material[6]. Bases can also promote elimination reactions, although nucleophilic substitution is generally more prevalent for this class of compound.

-

Self-Condensation: In some cases, bromomethylpyridines can undergo self-reaction, where the nitrogen of one molecule acts as a nucleophile to displace the bromide of another, forming a pyridinium salt[7]. This process leads to dimerization or polymerization, resulting in a complex mixture of byproducts and a decrease in the purity of the reagent.

Thermal and Photochemical Stress

While less documented for this specific molecule, compounds with benzylic bromide moieties can be sensitive to heat and light. Thermal stress can increase the rate of all degradation reactions, while UV light can potentially initiate radical-based decomposition pathways.

Section 2: Recommended Storage and Handling Protocols

The following protocols are designed as a self-validating system. Adherence to these procedures minimizes the influence of the key degradation factors identified above, thereby preserving the compound's integrity.

Critical Storage Parameters

The primary goal of storage is to create an environment that is cold, dry, dark, and inert.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows the kinetic rate of all potential degradation reactions, including solvolysis and self-condensation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidative degradation. |

| Light | Amber/Opaque Container | Protects the compound from potential photochemical decomposition. |

| Moisture | Tightly Sealed Container | Prevents ingress of atmospheric moisture, the primary reactant for hydrolysis. Use of desiccants in secondary containment is advised. |

Data synthesized from multiple supplier safety data sheets.

Step-by-Step Handling Workflow

Proper handling is crucial from the moment the compound is received.

-

Receiving and Initial Inspection:

-

Upon receipt, verify that the container's seal is intact.

-

Immediately place the sealed container in a designated, properly labeled refrigerated storage area (2°C to 8°C).

-

-

Dispensing the Reagent (Workflow):

-

Prepare the workspace in a well-ventilated chemical fume hood.

-

Allow the container to equilibrate to room temperature in a desiccator for at least 30-60 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

-

Set up a system to dispense the reagent under an inert atmosphere. A glove box is ideal, but a Schlenk line or a simple nitrogen/argon balloon flush of the headspace is also effective.

-

Using clean, dry spatulas, quickly weigh the desired amount of the solid into a pre-dried reaction vessel.

-

Immediately and securely reseal the main container, purge the headspace with inert gas, and wrap the seal with paraffin film for extra protection.

-

Return the main container to refrigerated storage promptly.

-

Caption: Recommended workflow for handling 2-(Bromomethyl)nicotinonitrile.

Personal Protective Equipment (PPE)

Due to its hazardous nature, appropriate PPE is mandatory.

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves before use and use proper removal technique.

-

Body Protection: A lab coat is required. Ensure it is clean and buttoned.

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood[8][9]. If there is a risk of generating dust, a respirator may be necessary.

Section 3: A Protocol for In-House Stability Assessment

Given that the stability of 2-(Bromomethyl)nicotinonitrile can be affected by the specific conditions of your laboratory environment and solvent stocks, an in-house stability assessment is a prudent measure. A stability-indicating high-performance liquid chromatography (HPLC) method is the gold standard for this purpose.

Objective

To monitor the purity of 2-(Bromomethyl)nicotinonitrile over time under your specific storage conditions and to identify the appearance of degradation products.

Methodology

-

Method Development:

-

Develop a reverse-phase HPLC method capable of separating the parent compound from potential, more polar degradants (like the hydrolysis product, 2-(hydroxymethyl)nicotinonitrile).

-

A C18 column is a good starting point.

-

Use a mobile phase gradient, for example, of water (with 0.1% formic acid or TFA) and acetonitrile.

-

Employ a UV detector set to a wavelength where both the parent and potential degradants have significant absorbance (e.g., around 254 nm or 270 nm).

-

-

Initial Analysis (Time Zero):

-

Upon receiving a new bottle of the reagent, carefully dispense a small amount (~1-2 mg).

-

Prepare a stock solution in a dry, aprotic solvent (e.g., acetonitrile).

-

Analyze this "Time Zero" sample by HPLC to establish its initial purity. Record the peak area of the main compound.

-

-

Stability Study:

-

Store the main container under the recommended conditions (refrigerated, inert atmosphere).

-

At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve the container, allow it to warm as previously described, and remove a small sample for analysis.

-

Prepare a solution at the same concentration as the "Time Zero" sample and analyze it under the identical HPLC conditions.

-

-

Data Analysis:

-

Compare the chromatograms over time.

-

Calculate the purity of the main compound at each time point relative to the total peak area.

-

Monitor for the appearance of new peaks, which indicate degradation products. The appearance of an earlier-eluting (more polar) peak is often indicative of the hydrolysis product.

-

This self-validating protocol provides you with empirical data on the stability of your reagent under your actual working conditions, moving beyond reliance on supplier data alone and embodying a core principle of scientific integrity.

Conclusion

2-(Bromomethyl)nicotinonitrile is a reagent that demands respect for its reactivity. Its utility in synthesis is directly proportional to the care with which it is stored and handled. By understanding the chemical principles that drive its degradation—primarily its susceptibility to nucleophilic attack by moisture and other reagents—researchers can implement effective protocols to preserve its integrity. Storing this compound under cold, dry, dark, and inert conditions is paramount. Adhering to a strict handling workflow and, where necessary, performing in-house stability assessments will ensure that this powerful building block contributes to successful and reproducible scientific outcomes.

References

-

Thermo Fisher Scientific. (2021, September 19). 2-Phenoxynicotinonitrile SAFETY DATA SHEET. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Benzyl bromide – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2013, March 21). How to convert 2-bromomethyl pyridine into 2-pyridine methanol? Retrieved from [Link]

-

Wikipedia. (n.d.). Solvolysis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Solvolysis – Knowledge and References. Retrieved from [Link]

-

YouTube. (2016, December 27). Solvolysis - SN1 Reaction Mechanism - Stereochemistry. Retrieved from [Link]

-

YouTube. (2023, March 1). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. Retrieved from [Link]

-

CureFFI.org. (2015, February 25). Organic chemistry 11: SN1 Substitution - carbocations, solvolysis, solvent effects. Retrieved from [Link]

Sources

- 1. Solvolysis - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Organic chemistry 11: SN1 Substitution - carbocations, solvolysis, solvent effects [cureffi.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-(Bromomethyl)pyridine hydrochloride (421552-94-5) for sale [vulcanchem.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

Solubility Profile and Practical Determination of 2-(Bromomethyl)nicotinonitrile

An In-depth Technical Guide for Researchers

Introduction to 2-(Bromomethyl)nicotinonitrile

Chemical Identity and Nomenclature

2-(Bromomethyl)nicotinonitrile is a substituted pyridine derivative. Due to the conventions of chemical nomenclature, this compound is most unambiguously identified by its IUPAC name, 3-(bromomethyl)pyridine-2-carbonitrile . For clarity and precision, this guide will use the IUPAC name and its corresponding CAS number.

The presence of a pyridine ring, a nitrile group, and a reactive bromomethyl group makes it a versatile intermediate for introducing the cyanopyridine moiety into larger molecules, a common strategy in medicinal chemistry.

Table 1: Chemical Identity of 3-(Bromomethyl)pyridine-2-carbonitrile

| Identifier | Value | Source |

| IUPAC Name | 3-(bromomethyl)pyridine-2-carbonitrile | PubChem[1] |

| Common Name | 2-(Bromomethyl)nicotinonitrile | - |

| CAS Number | 116986-13-1 | PubChem[1] |

| Molecular Formula | C₇H₅BrN₂ | PubChem[1] |

| Molecular Weight | 197.03 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | CymitQuimica[2] |

Significance in Research and Development

The structural motifs present in 3-(bromomethyl)pyridine-2-carbonitrile are of significant interest in drug discovery. The pyridine ring is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions, which allows for the straightforward covalent linkage of the molecule to a variety of scaffolds.

Solubility Profile: Prediction and Analysis

A thorough review of scientific literature and chemical databases reveals a lack of published quantitative solubility data for 3-(bromomethyl)pyridine-2-carbonitrile. However, we can construct a reliable predicted solubility profile by analyzing its molecular structure and comparing it to its parent compound, nicotinonitrile (3-cyanopyridine).

Influence of Molecular Structure on Solubility

The principle of "like dissolves like" is the foundation for predicting solubility.[3][4] The overall solubility of a molecule is a balance between its polar and nonpolar components.

-

Parent Compound (Nicotinonitrile): The parent molecule, nicotinonitrile (CAS 100-48-1), is known to be soluble in water (135 g/L at 20°C) and also soluble in organic solvents like alcohol, benzene, and ether.[5][6][7] This indicates that the polarity imparted by the pyridine nitrogen and the cyano group is sufficient to overcome the nonpolar nature of the aromatic ring, allowing for miscibility with a wide range of solvents.

-

Effect of the Bromomethyl Group (-CH₂Br): The introduction of the bromomethyl group to the nicotinonitrile scaffold has two primary effects:

-

Increased Molecular Weight and Size: This addition increases the molecule's surface area and van der Waals forces, generally favoring solubility in organic solvents.

-

Increased Lipophilicity: The -CH₂Br group is significantly less polar than the parent C-H bond it replaces. This modification increases the overall nonpolar character of the molecule.

-

Predicted Qualitative Solubility

Based on the structural analysis, a significant decrease in aqueous solubility is expected for 3-(bromomethyl)pyridine-2-carbonitrile compared to nicotinonitrile. The increased lipophilicity suggests that its solubility will be highest in moderately polar to nonpolar aprotic organic solvents. The bromomethyl group is also susceptible to hydrolysis, particularly under basic or prolonged aqueous conditions, which can lead to decomposition rather than true dissolution.[8]

Table 2: Predicted Qualitative Solubility of 3-(Bromomethyl)pyridine-2-carbonitrile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS | Insoluble / Very Low | Increased lipophilicity and potential for hydrolysis. |

| Polar Protic | Methanol, Ethanol | Slightly Soluble to Soluble | Capable of hydrogen bonding, but the nonpolar character may limit high solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Highly Soluble | Strong dipole-dipole interactions can effectively solvate the molecule. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | Favorable interactions with the nonpolar parts of the molecule. |

| Ethers | Diethyl Ether, THF | Slightly Soluble to Soluble | Moderate polarity provides a good balance for solvation. |

| Nonpolar | Hexanes, Toluene | Slightly Soluble / Insoluble | Insufficient polarity to effectively dissolve the polar functional groups. |

Experimental Protocol for Solubility Determination

Given the absence of published data, experimental determination is necessary. The following protocol provides a reliable, semi-quantitative method for assessing solubility in various solvents, suitable for preparing stock solutions and planning reaction conditions.

Objective and Principle

The objective is to determine the approximate solubility of 3-(bromomethyl)pyridine-2-carbonitrile by systematically adding a known mass of the compound to a fixed volume of solvent at a controlled temperature until saturation is observed. This visual method is rapid and provides practical data for laboratory use.[9][10]

Materials and Reagents

-

3-(Bromomethyl)pyridine-2-carbonitrile (solid)

-

Calibrated analytical balance (±0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath (optional, for temperature control)

-

Glass vials (e.g., 4 mL) with screw caps

-

Micropipettes

-

Test solvents (e.g., Water, Methanol, Acetonitrile, DMSO, DCM, Toluene)

Step-by-Step Methodology

-

Preparation: Accurately weigh 2.0 mg of 3-(bromomethyl)pyridine-2-carbonitrile into a clean, dry glass vial.

-

Initial Solvent Addition: Add 100 µL of the selected test solvent to the vial. This creates an initial concentration of 20 mg/mL.

-

Equilibration: Cap the vial securely and vortex vigorously for 60 seconds. Observe the vial against a contrasting background.

-

Self-Validation: Ensure no solid material is stuck to the vial walls or cap. The goal is to maximize the solid-liquid interface.

-

-

Observation & Assessment:

-

If the solid completely dissolves , the compound is soluble at ≥20 mg/mL. Proceed to step 5 to determine the saturation point if desired, or record as "Soluble."

-

If the solid does not dissolve or is partially dissolved, proceed to step 6.

-

-

Titration for Higher Solubility (Optional): If the compound dissolved in step 4, add pre-weighed portions of the solid (e.g., 2.0 mg increments) to the solution. After each addition, repeat the equilibration (step 3) and observation (step 4) until a persistent solid (precipitate) is observed. Calculate the final solubility based on the total mass dissolved in the 100 µL volume.

-

Titration for Lower Solubility: If the compound did not fully dissolve in step 4, add the solvent in 100 µL increments, vortexing for 60 seconds after each addition. Continue until the solid is completely dissolved.

-

Causality: Each addition of solvent lowers the concentration. The point at which the solid dissolves defines the saturation concentration.

-

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = Total Mass of Compound (mg) / Total Volume of Solvent (mL)

-

-

Final Confirmation: After dissolution, let the vial stand undisturbed for at least 10 minutes. The absence of any precipitate confirms that the dissolution is stable.

Workflow Visualization

The following diagram illustrates the decision-making process for the experimental solubility determination.

Caption: Experimental workflow for determining the solubility of 3-(Bromomethyl)pyridine-2-carbonitrile.

Safety, Handling, and Storage

-

Handling: 3-(Bromomethyl)pyridine-2-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage of Solutions: Due to the reactivity of the bromomethyl group, solutions should be prepared fresh whenever possible. If storage is necessary, store solutions in tightly sealed vials at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation via hydrolysis or reaction with atmospheric moisture.

Conclusion

While published quantitative solubility data for 3-(Bromomethyl)pyridine-2-carbonitrile (CAS 116986-13-1) is unavailable, a reliable working profile can be predicted based on its chemical structure. It is anticipated to be poorly soluble in water but should exhibit good solubility in polar aprotic and halogenated organic solvents such as DMSO, acetonitrile, and dichloromethane. This guide provides a robust and self-validating experimental protocol that enables researchers to efficiently determine practical solubility limits in their specific solvents of choice, thereby facilitating the seamless integration of this valuable reagent into synthetic and drug discovery workflows.

References

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. [Link]

-

PubChem. 3-(Bromomethyl)pyridine-2-carbonitrile. [Link]

-

PubChem. 6-(Bromomethyl)pyridine-3-carbonitrile. [Link]

-

ChemBK. 2-Pyridinecarbonitrile, 3-bromo-. [Link]

-

Solubility of Things. 3-Cyanopyridine. [Link]

-

PubChem. 3-Cyanopyridine. [Link]

-

PubChem. 2-(Bromomethyl)benzonitrile. [Link]

-

Wikipedia. Nicotinonitrile. [Link]

-

ACS Publications. A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation. [Link]

Sources

- 1. 3-(Bromomethyl)pyridine-2-carbonitrile | C7H5BrN2 | CID 10375450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pyridinecarbonitrile, 3-(bromomethyl)- | CymitQuimica [cymitquimica.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. N-(Bromomethyl)phthalimide CAS#: 5332-26-3 [m.chemicalbook.com]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Electrophilic Sites of 2-(Bromomethyl)nicotinonitrile

This guide provides an in-depth analysis of the electrophilic nature of 2-(Bromomethyl)nicotinonitrile, a versatile bifunctional molecule. It is designed for researchers, scientists, and drug development professionals who utilize substituted pyridines as key intermediates in the synthesis of complex molecular architectures. We will dissect the molecule's electronic properties to identify its reactive centers, compare their relative electrophilicity, and provide validated experimental protocols for their selective functionalization.

Molecular Architecture and Electronic Landscape

2-(Bromomethyl)nicotinonitrile (also known as 2-(bromomethyl)-5-cyanopyridine) is a substituted pyridine of significant interest in medicinal chemistry.[1] Its reactivity is governed by the interplay of three key functional groups: the electron-deficient pyridine ring, the strongly electron-withdrawing nitrile group, and the highly reactive bromomethyl substituent.

The electronegative nitrogen atom in the pyridine ring reduces the electron density of the aromatic system, making it inherently electron-poor compared to benzene.[2] This effect is amplified by the presence of the cyano (-C≡N) group, a powerful electron-withdrawing group, which further polarizes the molecule. The bromomethyl (-CH₂Br) group provides the primary site for synthetic elaboration due to the carbon-bromine bond's lability.

Caption: Key electrophilic sites in 2-(Bromomethyl)nicotinonitrile.

Analysis and Hierarchy of Electrophilic Centers

The unique electronic arrangement in 2-(Bromomethyl)nicotinonitrile creates a hierarchy of electrophilic sites, each with distinct reactivity profiles. Understanding this hierarchy is critical for designing selective synthetic transformations.

The Primary Electrophilic Center: The Benzylic Carbon

The most reactive electrophilic site is the carbon atom of the bromomethyl group. Its high reactivity stems from two principal factors:

-

Excellent Leaving Group: The bromide ion (Br⁻) is a weak base and therefore an excellent leaving group, facilitating nucleophilic substitution reactions.[3][4]

-

Electrophilic Nature: The carbon atom is bonded to the highly electronegative bromine, creating a significant dipole that renders the carbon electron-deficient and susceptible to nucleophilic attack.[5]

This site predominantly undergoes bimolecular nucleophilic substitution (Sₙ2) reactions.[5][6] The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to a concerted bond-forming and bond-breaking step. For this reaction, polar aprotic solvents like DMF or DMSO are preferred as they solvate the counter-cation of the nucleophile while leaving the anionic nucleophile highly reactive.[7]

The Secondary Electrophilic Center: The Nitrile Carbon

The carbon atom of the nitrile group is the second most significant electrophilic site. The triple bond to the electronegative nitrogen atom makes this carbon electron-poor.[8][9] However, this site is considerably less reactive than the benzylic carbon and typically requires strong nucleophiles or harsh reaction conditions for activation.

Common reactions at the nitrile carbon include:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide intermediate.[9][10]

-

Nucleophilic Addition: Strong organometallic reagents, such as Grignard or organolithium reagents, can attack the nitrile carbon to form ketones after aqueous workup.[9]

The reactivity of the nitrile can be enhanced by the presence of adjacent electron-withdrawing groups, which is the case in this molecule due to the influence of the pyridine ring.[8]

Tertiary Electrophilic Sites: The Pyridine Ring Carbons